Thermal Stability Comparison: Boiling Point Elevation Due to 5,7-Disubstitution
5-Methyl-1H-indol-7-amine exhibits a significantly higher predicted boiling point (357.0 ± 22.0 °C at 760 mmHg) compared to mono-substituted indole analogs [1]. This elevated thermal stability is attributed to the combined effects of the electron-donating 5-methyl group and hydrogen-bonding 7-amino substituent, which increase intermolecular forces relative to singly substituted indoles.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 357.0 ± 22.0 °C (predicted) |
| Comparator Or Baseline | 7-Aminoindole (CAS 5192-04-1): 354 °C; 5-Methylindole (CAS 614-96-0): 267 °C |
| Quantified Difference | Target compound boils ~3 °C higher than 7-aminoindole and ~90 °C higher than 5-methylindole |
| Conditions | Predicted boiling points at 760 mmHg; data aggregated from ChemSrc and ChemBase sources |
Why This Matters
Higher boiling point indicates greater thermal stability, which is advantageous for reactions requiring elevated temperatures (e.g., amide couplings, cross-couplings) and for purification via distillation.
- [1] ChemSrc. 5-Methyl-1H-indol-7-amine: Physical Properties. CAS 90868-10-3. Accessed 2026. View Source
- [2] MolBase. 1H-indol-7-amine (7-Aminoindole). CAS 5192-04-1. Physical Properties. View Source
- [3] ChemBase. 5-Methylindole. CAS 614-96-0. Physical Properties. View Source
